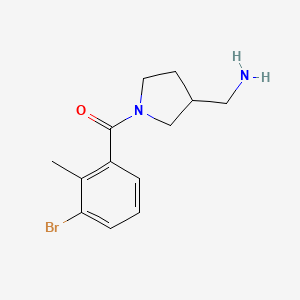

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone

Description

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone is a small-molecule organic compound featuring a pyrrolidine core substituted with an aminomethyl group at the 3-position, linked via a methanone bridge to a 3-bromo-2-methylphenyl aromatic ring. The compound’s safety guidelines emphasize precautions such as avoiding heat sources and ensuring proper handling (P201, P210) .

Properties

Molecular Formula |

C13H17BrN2O |

|---|---|

Molecular Weight |

297.19 g/mol |

IUPAC Name |

[3-(aminomethyl)pyrrolidin-1-yl]-(3-bromo-2-methylphenyl)methanone |

InChI |

InChI=1S/C13H17BrN2O/c1-9-11(3-2-4-12(9)14)13(17)16-6-5-10(7-15)8-16/h2-4,10H,5-8,15H2,1H3 |

InChI Key |

DZQHGTPMWZUGAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)N2CCC(C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.

Bromination of the Aromatic Ring: The aromatic ring is brominated using bromine or other brominating agents under controlled conditions.

Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the brominated aromatic compound under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood in comparison to analogs with shared motifs, such as pyrrolidine rings, methanone linkages, or halogenated aromatic systems. Below is a detailed analysis:

Structural Analogues with Pyrrolidine-Methanone Scaffolds

- Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone (CAS: 896863-18-6): Substituent Differences: Replaces the bromo-methylphenyl group with a 3-tetrazolylphenyl moiety. Applications: Likely used in medicinal chemistry for kinase inhibitors or GPCR modulators, whereas the bromo-methylphenyl variant may target halogen-bonding interactions in enzyme pockets.

- Cyclopropyl[(3S)-3-{[9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purin-6-yl]amino}pyrrolidin-1-yl]methanone: Substituent Differences: Incorporates a cyclopropylmethanone and a purine-pyrimidinyl substituent. Functional Impact: The purine-pyrimidine system enables nucleotide mimicry, suggesting applications in oncology or antiviral therapies. In contrast, the bromo-methylphenyl group in the target compound may favor interactions with hydrophobic binding pockets .

Halogenated Aromatic Systems

- 3-(4-Bromophenyl)-1-methylpyrrolidine (CAS: 1088410-99-4): Structural Differences: Lacks the methanone bridge and aminomethyl group, instead featuring a direct 4-bromophenyl attachment to pyrrolidine. The aminomethyl group in the target compound may improve aqueous solubility and enable salt formation .

- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (Example 64): Substituent Differences: Fluorinated aromatic systems and a chromenone-pyrazolopyrimidine core. Functional Impact: Fluorine’s electronegativity enhances binding affinity in polar environments, whereas bromine’s larger atomic radius may improve hydrophobic interactions. The chromenone system suggests kinase inhibition activity, differing from the target compound’s simpler aryl group .

Aminomethyl-Substituted Analogues

- {2-Amino-6-methylphenyl}(1-pyrrolidinyl)methanone: Substituent Differences: Positions the aminomethyl group on the aromatic ring rather than the pyrrolidine. Functional Impact: Alters hydrogen-bonding geometry; the target compound’s pyrrolidine-bound aminomethyl group offers greater conformational flexibility for interactions with enzymes or receptors .

Comparative Data Table

Key Research Findings

- Electronic Effects : Bromine’s inductive effect in the target compound may enhance electrophilic aromatic substitution reactivity compared to fluorine-containing analogs .

- Biological Potential: The aminomethyl group could mimic natural polyamines (e.g., spermidine), suggesting roles in cell proliferation or ion channel modulation, unlike tin-based complexes’ cytotoxicity .

- Synthetic Utility: The methanone bridge allows modular synthesis via coupling reactions, contrasting with fused heterocycles in chromenone derivatives .

Biological Activity

The compound (3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone , also known by its CAS number 1838339-29-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 300.20 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities, and a bromo-substituted phenyl group that may enhance its pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds containing similar structural motifs often exhibit activity against neurotransmitter receptors, particularly in the central nervous system (CNS). The presence of the aminomethyl group suggests potential interactions with amine receptors and possibly modulation of neurotransmitter release.

Antidepressant and Anxiolytic Effects

Studies have shown that pyrrolidine derivatives can exhibit antidepressant and anxiolytic effects through their action on serotonin and norepinephrine pathways. For instance, compounds with similar structures have been reported to inhibit the reuptake of serotonin (5-HT) and norepinephrine, thereby increasing their availability in the synaptic cleft .

Antinociceptive Properties

The compound's structural characteristics may also confer antinociceptive properties. Research on related compounds indicates that they can modulate pain pathways, potentially through opioid receptor interactions or by inhibiting inflammatory mediators .

Study 1: Serotonin Receptor Modulation

A study examining the effects of similar pyrrolidine derivatives on serotonin receptors demonstrated that modifications in the phenyl ring significantly influenced binding affinity and receptor activation . The study found that compounds with bromine substitutions showed enhanced receptor affinity compared to their non-brominated counterparts.

Study 2: Analgesic Activity Assessment

Another investigation focused on the analgesic potential of pyrrolidine derivatives revealed that specific modifications led to significant reductions in pain response in animal models. The study concluded that these compounds could serve as leads for developing new analgesics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.20 g/mol |

| CAS Number | 1838339-29-9 |

| Potential Activities | Antidepressant, Antinociceptive |

| Study | Findings |

|---|---|

| Serotonin Receptor Modulation | Enhanced binding affinity with brominated derivatives |

| Analgesic Activity Assessment | Significant pain response reduction in animal models |

Q & A

Q. Characterization :

- NMR spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR, focusing on pyrrolidine ring protons (δ 2.5–3.5 ppm) and aryl bromine coupling patterns .

- HRMS : Validate molecular weight (e.g., calculated vs. observed [M+H]+ peaks) .

- Melting point analysis : Compare with literature values for crystalline intermediates (e.g., analogs melt at 232–257°C) .

Advanced: How should researchers address discrepancies in crystallographic data during structural determination?

Answer:

Discrepancies may arise from twinning, disorder, or poor data resolution. Mitigation strategies include:

- Software refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning .

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-calculated geometries (e.g., pyrrolidine C-N bond ~1.48 Å) .

- Supplementary data : Validate via solid-state NMR or IR spectroscopy to confirm functional groups (e.g., methanone C=O stretch at ~1680 cm⁻¹) .

Example : If thermal parameters (B-factors) for the bromine atom are anomalously high, check for partial occupancy or solvent masking in the crystal lattice .

Advanced: What methodologies are recommended for assessing the compound’s potential as an orexin receptor antagonist?

Answer:

Step 1: In vitro binding assays

Q. Step 2: Functional assays

Q. Step 3: Molecular docking

- Model the compound into orexin receptor crystal structures (PDB: 4ZJ8) using AutoDock Vina. Focus on interactions with His344 (OX1) or Tyr318 (OX2) .

SAR optimization : Modify the 3-bromo-2-methylphenyl group to enhance lipophilicity (e.g., replace Br with CF3) and improve blood-brain barrier penetration .

Basic: How can the stability of the compound under varying pH and temperature conditions be systematically evaluated?

Answer:

Experimental design :

- Solution stability : Prepare 1 mg/mL solutions in buffers (pH 2–9) and store at 25°C/40°C. Sample at 0, 1, 7, 14 days.

- Analytical methods : Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation products. Calculate half-life (t½) using first-order kinetics .

- Solid-state stability : Perform TGA/DSC to identify decomposition temperatures (e.g., analogs degrade >200°C) .

Q. Key parameters :

- Hydrolytic susceptibility of the methanone group at acidic pH.

- Oxidative degradation of the pyrrolidine ring under light exposure .

Advanced: What strategies are effective in resolving conflicting bioactivity data across different assay platforms?

Answer:

Root cause analysis :

Q. Data reconciliation :

- Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between platforms.

- Use meta-analysis to aggregate results, weighting studies by sample size and assay robustness .

Example : If in vitro potency (IC50 = 50 nM) contradicts in vivo efficacy (ED50 = 5 mg/kg), investigate pharmacokinetic factors (e.g., plasma protein binding) .

Basic: What spectroscopic techniques are critical for confirming the compound’s regiochemistry?

Answer:

- ¹H NMR : Identify coupling between pyrrolidine H-3 (δ 3.1–3.3 ppm, multiplet) and the aminomethyl group (δ 2.8–3.0 ppm, broad singlet) .

- NOESY : Detect spatial proximity between the 3-bromo substituent and pyrrolidine H-2 to confirm aryl group orientation .

- 13C NMR : Methanone carbonyl signal at δ 205–210 ppm; bromine deshields adjacent carbons (δ 125–130 ppm) .

Advanced: How can computational modeling guide the optimization of metabolic stability for this compound?

Answer:

- Metabolite prediction : Use software like Schrödinger’s MetaSite to identify labile sites (e.g., pyrrolidine N-demethylation or aryl bromine displacement) .

- CYP450 inhibition screening : Dock the compound into CYP3A4 (PDB: 1TQN) to assess interactions with heme Fe. Modify substituents to reduce binding affinity .

- LogP adjustment : Introduce polar groups (e.g., -OH) to lower logP from ~3.5 to <2.5, improving aqueous solubility and reducing hepatic clearance .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.